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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979 Get Quote

(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine

aminopeptidase 2 (MetAP2) with demonstrated antiangiogenic and antitumoral activities in

preclinical studies. This technical guide provides a comprehensive summary of the key

preclinical data for (R)-M8891, targeting researchers, scientists, and drug development

professionals.

Mechanism of Action
(R)-M8891 exerts its biological effects through the specific inhibition of MetAP2, a

dimetallohydrolase crucial for the post-translational modification of nascent proteins.[1][2]

MetAP2 removes the N-terminal methionine from a subset of newly synthesized proteins, a

critical step for their maturation, stability, and proper function.[1][3] Inhibition of MetAP2 by (R)-
M8891 disrupts these processes, leading to the suppression of endothelial cell proliferation

and, consequently, angiogenesis—the formation of new blood vessels essential for tumor

growth and metastasis.[2][4] Furthermore, (R)-M8891 has been shown to directly inhibit the

growth of various cancer cell lines.[1][5]

In Vitro Potency and Selectivity
(R)-M8891 demonstrates potent inhibition of MetAP2 with a high degree of selectivity over the

related enzyme, MetAP1.
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Parameter Value Reference

MetAP2 IC50 54 nM [6]

MetAP2 Ki 4.33 nM [6]

MetAP1 IC50 >10 µM [6]

Anti-proliferative Activity in Endothelial and Cancer
Cell Lines
The inhibitory effect of (R)-M8891 on cell proliferation has been evaluated in human umbilical

vein endothelial cells (HUVECs) and a panel of cancer cell lines.

Cell Line Assay Type IC50 Reference

HUVEC Proliferation Assay 20 nM [6]

Various Cancer Cell

Lines

BrdUrd Incorporation

Assay

See Figure 1D in

reference
[3]

Patient-Derived

Xenograft (PDX) Lines
Soft-Agar Assay

See Figure 1E in

reference
[3]

In Vivo Anti-angiogenic and Antitumor Efficacy
Preclinical studies in animal models have confirmed the antiangiogenic and antitumor activity of

(R)-M8891.
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Animal Model Tumor Model
Dosing
Regimen

Outcome Reference

Female CD-1

nude mice

Human U87-MG

glioblastoma

xenograft

20 mg/kg, p.o.,

once daily for 14

days

Strong tumor

growth inhibition
[6]

Transgenic

VEGFR2-luc

mouse

Matrigel plug

angiogenesis

assay

Not specified

Significant

reduction in

reporter signal,

comparable to

anti-muVEGF

antibody

[3]

Pharmacodynamic Biomarker
Translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of

MetAP2.[1][3] Inhibition of MetAP2 by (R)-M8891 leads to the accumulation of the

unprocessed, methionylated form of EF1a-1 (Met-EF1a-1).[3] This accumulation serves as a

robust pharmacodynamic biomarker to monitor the target engagement of (R)-M8891 in both

cellular and in vivo studies.[1][3] A target level of 125 µg Met-EF1α per mg of protein has been

associated with in vivo efficacy.[2]

Preclinical Pharmacokinetics
The pharmacokinetic profile of (R)-M8891 has been characterized in multiple preclinical

species, demonstrating its oral bioavailability.
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Species Administration Key Findings Reference

Rat, Dog, Monkey 0.2 mg/kg, i.v.

Low clearance (CL

~0.03-0.4 L/h/kg),

small to medium

volume of distribution

(Vss ~0.23-1.3 L/kg),

and medium to high

oral bioavailability (F

~40-80%).

[6]

Signaling Pathway
Inhibition of MetAP2 by (R)-M8891 has been shown to activate the tumor suppressor p53 and

its downstream target p21, leading to G1 phase cell cycle arrest and subsequent inhibition of

cell proliferation.[3]
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MetAP2 Inhibition Pathway of (R)-M8891.

Experimental Protocols
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HUVEC Proliferation Assay
This assay assesses the anti-proliferative effect of (R)-M8891 on endothelial cells.[1]

Cell Culture

Compound Treatment

Readout

Culture HUVECs in
Endothelial Cell Growth Medium MV

Plate 500 cells/well
in 384-well plates

Incubate for 6-8 hours at 37°C

Serially dilute (R)-M8891
in DMSO

Add compound to wells

Incubate for 72 hours at 37°C

Assess cell viability
(e.g., CyQUANT assay)

Click to download full resolution via product page
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Workflow for HUVEC Proliferation Assay.

Detailed Methodology:

Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth

Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL

human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone.

[1]

Cells are seeded at a density of 500 cells per well in 384-well plates and incubated for 6-8

hours at 37°C.[1]

(R)-M8891 is serially diluted in DMSO and then added to the wells.

The plates are incubated for 72 hours at 37°C.[1]

Cell proliferation is assessed using a suitable viability assay.

Cancer Cell Line Proliferation Assay
This protocol is used to determine the IC50 values of (R)-M8891 in various cancer cell lines.[1]
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Cell Plating

Compound Addition

BrdUrd Labeling and Detection

Plate 1,000-2,500 cells/well
in complete medium

Incubate overnight at 37°C

Prepare serial dilutions of (R)-M8891
in DMSO and then medium

Add diluted compound to wells

Incubate for 72 hours at 37°C

Add BrdUrd solution (10 µmol/L final)

Incubate for 18 hours at 37°C

Measure BrdUrd incorporation

Click to download full resolution via product page

Workflow for Cancer Cell Line Proliferation Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b8175979?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology:

Cancer cells are plated at a density of 1,000–2,500 cells per well in 175 µL of complete

medium and incubated overnight at 37°C.[1]

Serial dilutions of (R)-M8891 are prepared in DMSO, further diluted in complete medium,

and 25 µL is added to each well.[1]

The plates are incubated for 72 hours at 37°C.[1]

BrdUrd stock solution is added to a final concentration of 10 µmol/L, and the plates are

incubated for an additional 18 hours at 37°C.[1]

BrdUrd incorporation, as a measure of DNA synthesis and cell proliferation, is then

quantified.

In Vivo Xenograft Study
This experimental design is employed to evaluate the antitumor efficacy of (R)-M8891 in a

living organism.[6]

Tumor Implantation Treatment Monitoring & Endpoint

Implant human U87-MG
glioblastoma cells into

female CD-1 nude mice

Administer (R)-M8891
(20 mg/kg, p.o., daily)

for 14 days
Monitor tumor growth Evaluate tumor growth inhibition

Click to download full resolution via product page

Workflow for In Vivo Xenograft Study.

Detailed Methodology:

Female CD-1 nude mice (6-7 weeks old) are implanted with human U87-MG glioblastoma

cells.[6]
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Once tumors are established, mice are treated with (R)-M8891 at a dose of 20 mg/kg,

administered orally once a day for 14 days.[6]

Tumor growth is monitored throughout the study.

The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control

group.

Met-EF1a-1 Pharmacodynamic Assay
This assay is used to quantify the target engagement of (R)-M8891 by measuring the

accumulation of its biomarker, Met-EF1a-1.[3]

Detailed Methodology:

Tumor tissues from preclinical xenograft models are homogenized.[3]

Total protein concentration is determined using a BCA Protein Assay Kit.[3]

The levels of total EF1a-1 and Met-EF1a-1 are measured using a Simple Western analysis

system (e.g., SallySue or PeggySue) with specific antibodies for each form of the protein.[3]

The amount of Met-EF1a-1 is typically normalized to the total protein concentration.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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